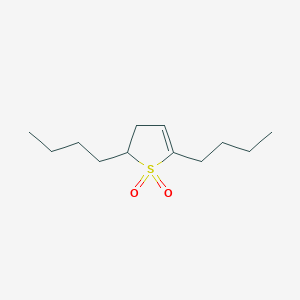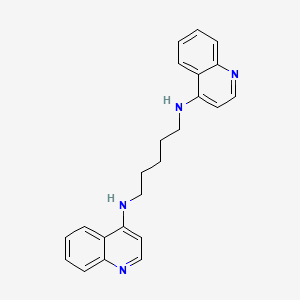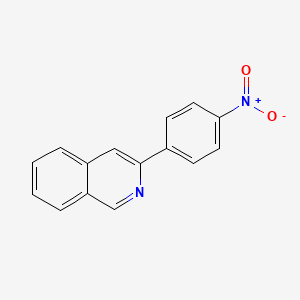![molecular formula C21H20 B14337357 2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene CAS No. 106913-99-9](/img/structure/B14337357.png)
2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diphenylbicyclo[331]nona-2,6-diene is a bicyclic compound characterized by its unique structure, which includes two phenyl groups attached to a bicyclo[331]nonadiene framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene typically involves a multi-step process. One common method is the aldol condensation of cyclohex-2-en-1-ones with an additional carbonyl group in the side chain. This approach involves the use of a Mannich base and ethyl acetoacetate as key precursors . The reaction conditions often include acid-catalyzed aldol-crotonic condensation, which allows for the construction of the bicyclo[3.3.1]nonane system in a minimum number of steps .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and catalysts, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may have potential as bioactive compounds.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It can be used in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism by which 2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the functional groups present and the nature of the interactions with biological molecules. For example, its derivatives may inhibit or activate certain enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,36,7-Dibenzobicyclo[3.3.1]nona-2,6-diene-4,8-dione: This compound has a similar bicyclic structure but includes additional benzene rings and carbonyl groups.
9-Oxabicyclo[3.3.1]nona-2,6-diene: This compound features an oxygen atom in the bicyclic framework.
Uniqueness
2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene is unique due to its specific substitution pattern with phenyl groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
| 106913-99-9 | |
Formule moléculaire |
C21H20 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
2,6-diphenylbicyclo[3.3.1]nona-2,6-diene |
InChI |
InChI=1S/C21H20/c1-3-7-16(8-4-1)20-13-11-19-15-18(20)12-14-21(19)17-9-5-2-6-10-17/h1-10,13-14,18-19H,11-12,15H2 |
Clé InChI |
LCCWHYICAHCEHC-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(C2CC=C(C1C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14337315.png)
![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14337338.png)
